molecular formula C20H20F3N3O8 B1143064 2-((3-Trifluoromethyl)phenyl)histamine D CAS No. 162049-83-4

2-((3-Trifluoromethyl)phenyl)histamine D

Cat. No.: B1143064
CAS No.: 162049-83-4
M. Wt: 487.4 g/mol
InChI Key: GGDUVPKRZGATLR-LVEZLNDCSA-N
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Mechanism of Action

Target of Action

The primary target of 2-((3-Trifluoromethyl)phenyl)histamine D is the H1 histamine receptor . This receptor is a G-protein-coupled receptor involved in the transmission of histamine signals in the body .

Mode of Action

This compound acts as a potent and selective agonist for the H1 histamine receptor . This means it binds to the receptor and activates it, mimicking the action of natural histamine. The compound has shown better potency at the guinea pig H1 histamine receptor than at the human H1 histamine receptor .

Biochemical Pathways

Upon activation of the H1 histamine receptor, a series of intracellular events are triggered. These include the activation of phospholipase Cβ, which hydrolyzes phosphatidylinositol-4,5-bisphosphate into the intracellular second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol . IP3 then acts on its own ligand-gated ion channel in the endoplasmic reticulum to release intracellular free Ca2+ ions .

Result of Action

The activation of the H1 histamine receptor by this compound can lead to various physiological responses. For instance, it has been used to study the induction of goblet cell secretion in rats and the role of the H1 receptor in COX-2 regulation and prostanoid homeostasis in human vascular endothelial cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments . Additionally, the compound’s storage temperature (2-8°C) may also play a role in maintaining its stability .

Safety and Hazards

While specific safety and hazard information for “2-((3-Trifluoromethyl)phenyl)histamine D” is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The compound has been used to study the induction of goblet cell secretion in rats and the role of the H1 receptor in COX-2 regulation and prostanoid homeostasis in human vascular endothelial cells . These studies suggest potential future directions for research involving this compound.

Preparation Methods

The synthesis of 2-((3-Trifluoromethyl)phenyl)histamine D involves several steps. The primary synthetic route includes the reaction of 3-trifluoromethylbenzaldehyde with imidazole to form the intermediate compound, which is then further reacted with ethylenediamine to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .

Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.

Chemical Reactions Analysis

2-((3-Trifluoromethyl)phenyl)histamine D undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-((3-Trifluoromethyl)phenyl)histamine D has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of histamine receptors and their ligands.

    Biology: The compound is employed in research on cellular signaling pathways involving histamine receptors.

    Medicine: It has potential therapeutic applications in the treatment of conditions related to histamine receptor activity, such as allergies and inflammatory diseases.

    Industry: The compound is used in the development of pharmaceuticals and as a tool in drug discovery.

Comparison with Similar Compounds

2-((3-Trifluoromethyl)phenyl)histamine D is unique in its high potency and selectivity for H1 histamine receptors. Similar compounds include:

These comparisons highlight the uniqueness of this compound in its specific receptor targeting and potency.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-((3-Trifluoromethyl)phenyl)histamine D involves the reaction of 3-Trifluoromethylbenzaldehyde with histamine in the presence of a reducing agent.", "Starting Materials": [ "3-Trifluoromethylbenzaldehyde", "Histamine", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 3-Trifluoromethylbenzaldehyde and histamine in a suitable solvent (e.g. ethanol).", "Step 2: Add the reducing agent (e.g. sodium borohydride) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the product by column chromatography or recrystallization to obtain 2-((3-Trifluoromethyl)phenyl)histamine D." ] }

CAS No.

162049-83-4

Molecular Formula

C20H20F3N3O8

Molecular Weight

487.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine

InChI

InChI=1S/C12H12F3N3.2C4H4O4/c13-12(14,15)9-3-1-2-8(6-9)11-17-7-10(18-11)4-5-16;2*5-3(6)1-2-4(7)8/h1-3,6-7H,4-5,16H2,(H,17,18);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

GGDUVPKRZGATLR-LVEZLNDCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Synonyms

2-((3-TRIFLUOROMETHYL)PHENYL)HISTAMINE D

Origin of Product

United States

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